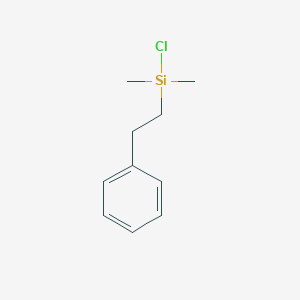

Chlorodimethyl(2-phenylethyl)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

chloro-dimethyl-(2-phenylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBQHOJYUBTWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066166 | |

| Record name | Chlorodimethyl(2-phenylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17146-08-6 | |

| Record name | [2-(Chlorodimethylsilyl)ethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17146-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyldimethylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017146086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [2-(chlorodimethylsilyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodimethyl(2-phenylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyl(2-phenylethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYLDIMETHYLCHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDK452N7CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Chlorodimethyl(2-phenylethyl)silane" properties and specifications

An In-Depth Technical Guide to Chlorodimethyl(2-phenylethyl)silane

Abstract: This technical guide provides a comprehensive overview of Chlorodimethyl(2-phenylethyl)silane, a versatile organosilane reagent. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's physicochemical properties, synthesis, and key applications, with a particular focus on its role as a protecting group in complex organic synthesis. Safety protocols, analytical characterization, and detailed experimental procedures are also presented to ensure both efficacy and safety in laboratory and industrial settings.

Introduction and Strategic Importance

Chlorodimethyl(2-phenylethyl)silane, also known as phenylethyldimethylchlorosilane, is a valuable organosilicon compound widely utilized in organic chemistry.[1] Its unique structure, featuring a reactive chlorosilyl group and a stable phenylethyl moiety, makes it an important reagent, particularly as a protecting group for alcohols and other sensitive functionalities in multi-step syntheses.[2][3] The strategic selection of a protecting group is a cornerstone of modern synthetic chemistry, preventing unwanted side reactions and enabling the selective transformation of complex molecules.[4][5] This guide will elucidate the specific advantages and applications of Chlorodimethyl(2-phenylethyl)silane in this context.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key specifications for Chlorodimethyl(2-phenylethyl)silane are summarized below.

| Property | Value | Reference |

| CAS Number | 17146-08-6 | |

| Molecular Formula | C₁₀H₁₅ClSi | [1] |

| Molecular Weight | 198.76 g/mol | |

| Appearance | Colorless to pale yellow liquid | [6] |

| Density | 0.997 g/mL at 25 °C | |

| Boiling Point | 57 °C at 0.03 mmHg | |

| Flash Point | 102 °C (215.6 °F) - closed cup | |

| Refractive Index | n20/D 1.509 (lit.) | [7][8] |

| Solubility | Miscible with tetrahydrofuran, ether, and hexane. Reacts with water. | [7] |

Synthesis and Manufacturing Insights

The synthesis of chlorosilanes is a well-established industrial process. While specific proprietary methods may vary, a common route to compounds like Chlorodimethyl(2-phenylethyl)silane involves the hydrosilylation of styrene with a suitable chlorosilane, such as chlorodimethylsilane, in the presence of a catalyst.

Another general approach for creating tetraorganosilanes involves the nucleophilic substitution of chlorosilanes with organometallic reagents, such as Grignard reagents.[9] For instance, the reaction of dichlorodimethylsilane with phenylethylmagnesium bromide would yield the desired product. The choice of solvent, temperature, and catalyst are critical parameters that influence the yield and purity of the final product.[9]

Caption: Generalized workflow for the synthesis of Chlorodimethyl(2-phenylethyl)silane.

Key Applications in Organic Synthesis and Drug Development

The primary utility of Chlorodimethyl(2-phenylethyl)silane in research and drug development lies in its function as a silylating agent to protect hydroxyl groups.[2] Organosilanes, in general, are indispensable tools in modern organic synthesis, serving as protecting groups, reducing agents, and intermediates in cross-coupling reactions.[2][10]

Silyl Ether Formation as a Protective Strategy

The phenylethyldimethylsilyl group is particularly useful for the protection of alcohols. The reaction proceeds via a nucleophilic attack of the alcohol on the silicon atom, displacing the chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as imidazole or triethylamine, to neutralize the HCl byproduct.

The resulting silyl ether is stable under a wide range of reaction conditions, including basic, nucleophilic, and organometallic reactions.[5] This stability allows for chemical transformations on other parts of a complex molecule without affecting the protected hydroxyl group.

Caption: Protection of an alcohol and subsequent deprotection.

Deprotection Strategies

A key advantage of silyl protecting groups is the ability to remove them under mild and specific conditions. The silicon-oxygen bond of the silyl ether is readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives this reaction to completion, regenerating the original alcohol with high yield.

Analytical Characterization

To ensure the quality and purity of Chlorodimethyl(2-phenylethyl)silane, several analytical techniques are employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing purity and identifying any volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The characteristic peaks of the phenylethyl and dimethylsilyl groups provide a definitive fingerprint of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of the Si-Cl bond and the aromatic C-H bonds.

Safety, Handling, and Storage

Chlorodimethyl(2-phenylethyl)silane is classified as a corrosive substance that causes severe skin burns and eye damage. It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical goggles or a face shield are mandatory.[11]

-

Hand Protection: Neoprene or nitrile rubber gloves should be worn.[11]

-

Skin and Body Protection: A lab coat or other suitable protective clothing is required.[11]

-

Respiratory Protection: If working outside of a fume hood or in case of a spill, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is necessary.[11][12]

Handling and Storage:

-

The compound is moisture-sensitive and reacts with water, so it should be stored under an inert atmosphere (e.g., nitrogen or argon).[13]

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[13][14]

-

In case of a spill, use an absorbent material to collect the substance and dispose of it as hazardous waste.[11]

Experimental Protocol: Protection of a Primary Alcohol

This protocol provides a step-by-step method for the protection of a primary alcohol using Chlorodimethyl(2-phenylethyl)silane.

Materials:

-

Primary alcohol (1.0 eq)

-

Chlorodimethyl(2-phenylethyl)silane (1.1 eq)

-

Imidazole (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and anhydrous DCM.

-

Add imidazole to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add Chlorodimethyl(2-phenylethyl)silane dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude silyl ether.

-

If necessary, purify the product by flash column chromatography on silica gel.

References

-

Gelest, Inc. ((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE Safety Data Sheet. [Link]

-

Gelest, Inc. ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE Safety Data Sheet. [Link]

-

Gelest, Inc. sic2295.0 - ((chloromethyl)phenylethyl)dimethylchlorosilane. [Link]

-

Organic Syntheses. (chloromethyl)dimethylphenylsilane. [Link]

-

Lookchem. Cas 68128-25-6,((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. [Link]

-

PubChem. Chloro(3-chloro-2-methylpropyl)dimethylsilane. [Link]

-

Henkel. Safety Data Sheet. [Link]

-

NISCAIR. Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. [Link]

-

PubChem. Phenethyldimethylchlorosilane. [Link]

-

Fisher Scientific. A Review of Organosilanes in Organic Chemistry. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

Wikipedia. Silyl protecting groups. [Link]

-

ResearchGate. Chemistry and Applications of Organosilanes – An Overview. [Link]

-

American Coatings Association. PROTECTIVE COATINGS. [Link]

-

Dow Corning. Organosilane Technology in Coating Applications: Review and Perspectives. [Link]

-

OxyChem. Methylene Chloride Applications. [Link]

-

OxyChem. Methyl Chloride End Use Applications. [Link]

-

IMPAG. Organofunctional silanes in the application of coatings. [Link]

Sources

- 1. Phenethyldimethylchlorosilane | C10H15ClSi | CID 86970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thermofishersci.in [thermofishersci.in]

- 3. Silyl protecting groups - Wikipedia [en.wikipedia.org]

- 4. Protective Groups [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 18145-83-0: Chloro(3-chloro-2-methylpropyl)dimethylsil… [cymitquimica.com]

- 7. Chlorodimethylphenylsilane | 768-33-2 [chemicalbook.com]

- 8. クロロ(ジメチル)フェニルシラン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. gelest.com [gelest.com]

- 12. gelest.com [gelest.com]

- 13. fishersci.com [fishersci.com]

- 14. mysds.henkel.com [mysds.henkel.com]

A Comprehensive Technical Guide to Chlorodimethyl(2-phenylethyl)silane (CAS 17146-08-6): Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of Chlorodimethyl(2-phenylethyl)silane, CAS number 17146-08-6, a versatile organosilicon compound. The document delineates its fundamental physicochemical properties, outlines a robust synthetic methodology via catalytic hydrosilylation, and explores its primary applications as a sterically hindered silylating agent for chemical protection strategies and as a surface modification agent. The narrative is structured to provide researchers, chemists, and drug development professionals with both foundational knowledge and practical, field-proven insights into the handling and application of this reagent. All protocols and mechanistic discussions are supported by authoritative references to ensure scientific integrity and reproducibility.

Part 1: Core Compound Profile and Safety Mandates

Chlorodimethyl(2-phenylethyl)silane is a bifunctional molecule featuring a highly reactive chlorosilyl moiety and a non-polar phenylethyl tail. This unique structure makes it a valuable intermediate in organic synthesis and materials science. The reactivity is dominated by the silicon-chlorine bond, which is susceptible to nucleophilic attack, while the phenylethyl group provides significant steric bulk and influences the solubility and stability of its derivatives.

Physicochemical Data

The essential properties of Chlorodimethyl(2-phenylethyl)silane are summarized below for quick reference. These parameters are critical for designing experimental conditions, particularly for purification and handling.

| Property | Value | Source(s) |

| CAS Number | 17146-08-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅ClSi | [1][2] |

| Molecular Weight | 198.76 g/mol | [1][2] |

| Appearance | Transparent Liquid | [4] |

| Density | 0.997 g/mL at 25 °C | [1] |

| Boiling Point | 57 °C at 0.03 mmHg | [1] |

| Refractive Index (n²⁰/D) | 1.5185 | [3] |

| Flash Point | 102 °C (215.6 °F) - Closed Cup | [1] |

| Hydrolytic Sensitivity | High; reacts rapidly with water and protic solvents | [3][5] |

Hazard Analysis and Safe Handling Protocols

Chlorodimethyl(2-phenylethyl)silane is classified as a corrosive substance and requires stringent handling procedures. Its primary hazard stems from its high reactivity towards moisture.

-

Hazard Identification: The compound is designated with the GHS05 pictogram for corrosion.[1] It causes severe skin burns and serious eye damage (H314, H318).[2][6]

-

Reactivity Hazard: Upon contact with water, moisture, or protic solvents (e.g., alcohols), it readily hydrolyzes to liberate corrosive hydrogen chloride (HCl) gas and the corresponding silanol, which can self-condense into a disiloxane.[5][7] This reaction is exothermic and can generate pressure in a closed container.

-

Required Personal Protective Equipment (PPE): All manipulations must be conducted within a certified fume hood. Mandatory PPE includes a face shield and safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a flame-retardant lab coat.[1][5]

-

Storage Conditions: The reagent must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis.[5] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong oxidizing agents.[5]

Part 2: Synthesis Methodology: Catalytic Hydrosilylation

The most efficient and atom-economical approach for synthesizing Chlorodimethyl(2-phenylethyl)silane is the transition-metal-catalyzed hydrosilylation of styrene with chlorodimethylsilane.[8][9] This method provides direct access to the target molecule with high regioselectivity, typically favoring the anti-Markovnikov product.

Causality of Method Selection

Catalytic hydrosilylation is preferred over classical methods, such as Grignard reactions, for several reasons:

-

Atom Economy: It is an addition reaction where all atoms of the reactants are incorporated into the final product, generating no byproducts.[8]

-

High Selectivity: Modern catalysts, particularly platinum-based systems like Karstedt's catalyst, offer excellent control over regioselectivity, yielding the linear β-isomer almost exclusively.[10]

-

Mild Conditions: The reaction can often be performed under mild thermal conditions, preserving sensitive functional groups.

Experimental Protocol: Synthesis of Chlorodimethyl(2-phenylethyl)silane

This protocol describes a representative procedure on a laboratory scale. All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere.

-

Reactor Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser with an inert gas inlet (N₂ or Ar), a pressure-equalizing dropping funnel, and a thermometer.

-

Reagent Charging: Charge the flask with styrene (1.0 eq) and a solution of Karstedt's catalyst (10-20 ppm Pt) in anhydrous toluene.

-

Reactant Addition: Add chlorodimethylsilane (1.1 eq) to the dropping funnel.

-

Reaction Initiation: While stirring the flask contents, add the chlorodimethylsilane dropwise to the styrene solution. An exotherm is often observed; maintain the internal temperature below 40 °C using a water bath if necessary.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by GC-MS or ¹H NMR by analyzing aliquots for the disappearance of the vinyl protons of styrene.

-

Work-up and Isolation: Once the reaction is complete, the catalyst can be removed by filtration through a short plug of silica gel or activated carbon. The solvent and any excess chlorodimethylsilane are removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation (e.g., at ~57 °C / 0.03 mmHg) to yield Chlorodimethyl(2-phenylethyl)silane as a clear, colorless liquid.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Chlorodimethyl(2-phenylethyl)silane.

Part 3: Core Reactivity and Mechanistic Principles

The synthetic utility of Chlorodimethyl(2-phenylethyl)silane is governed by the electrophilic nature of the silicon atom and the lability of the Si-Cl bond.

Nucleophilic Substitution at Silicon

The Si-Cl bond is highly polarized and readily undergoes nucleophilic substitution. This is the foundational reaction for its use as a silylating agent.[11] The general mechanism involves the attack of a nucleophile (e.g., an alcohol, amine, or enolate) on the silicon center, proceeding through a trigonal bipyramidal transition state, followed by the expulsion of a chloride ion. A tertiary amine base like triethylamine or imidazole is typically added to scavenge the HCl byproduct.

Caption: General mechanism of nucleophilic substitution at the silicon center.

Part 4: Key Applications in Research and Development

The Dimethyl(2-phenylethyl)silyl (DPEPS) Protecting Group

In multi-step organic synthesis, protecting groups are essential for masking reactive functionalities.[12][13] Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation and tunable stability.[14] The DPEPS group, introduced using Chlorodimethyl(2-phenylethyl)silane, offers a unique profile.

-

Expert Insight: The DPEPS group combines the moderate steric bulk of the dimethylsilyl core with the larger, non-polar phenylethyl substituent. This makes it significantly more stable to acidic conditions than a simple trimethylsilyl (TMS) group, yet it remains readily cleavable with fluoride-based reagents. Its stability profile can be positioned between that of triethylsilyl (TES) and the more robust tert-butyldimethylsilyl (TBDMS) groups, providing an additional level of orthogonal selectivity in complex syntheses.

Protocol 4.1.1: Protection of a Primary Alcohol with the DPEPS Group

-

Setup: In an inert atmosphere flask, dissolve the primary alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM).

-

Silylation: Cool the solution to 0 °C. Add Chlorodimethyl(2-phenylethyl)silane (1.2 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting alcohol.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the resulting DPEPS ether by flash column chromatography on silica gel.

Protocol 4.1.2: Deprotection of a DPEPS Ether

-

Setup: Dissolve the DPEPS-protected alcohol (1.0 eq) in tetrahydrofuran (THF).

-

Cleavage: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq).

-

Reaction: Stir at room temperature and monitor the reaction by TLC.

-

Work-up: Upon completion, quench with water and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the deprotected alcohol by flash column chromatography.

Surface Modification and Coupling Agent

The reactive Si-Cl bond allows for the covalent grafting of the DPEPS moiety onto hydroxyl-terminated surfaces like glass, silica, and metal oxides.[15][16] This process transforms a hydrophilic, polar surface into a hydrophobic, non-polar one defined by the exposed phenylethyl groups.

-

Trustworthiness: This self-assembled monolayer (SAM) formation is a self-validating system. Successful modification can be confirmed by measuring the change in surface contact angle with water—a significant increase indicates the successful grafting of the hydrophobic layer. This technique is crucial in fabricating specialized chromatography phases, anti-fouling coatings, and microelectronic devices.[17][18]

References

-

Murakami, K., Yorimitsu, H., & Oshima, K. SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Organic Syntheses. [Link][19]

-

PubChem. Phenethyldimethylchlorosilane. National Institutes of Health. [Link][2]

-

Gelest. SAFETY DATA SHEET ((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE. Amazon S3. [Link][20]

-

Gelest. SAFETY DATA SHEET ((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE. [Link][5]

-

Gelest. SAFETY DATA SHEET ((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE. Amazon S3. [Link][21]

-

INNO Specialty Chemicals. Chloro(dimethyl)silane: A Key Intermediate for the Silicon-Based Chemical Industry. [Link][11]

-

Gelest. SAFETY DATA SHEET ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. [Link][22]

-

NIST. Silane, (chloromethyl)dimethylphenyl-. NIST WebBook. [Link][24]

-

Gelest, Inc. ((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE. [Link][25]

-

Wiley-VCH. Highly Regioselective Rhenium-Catalyzed Hydrosilylation of Styrenes. [Link][26]

-

NISCAIR. Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. [Link]

-

Scientific Spectator. Silica-supported Karstedt-type catalyst for hydrosilylation reactions. [Link][10]

-

Fisher Scientific. A Review of Organosilanes in Organic Chemistry. [Link][27]

-

MDPI. Hydrosilylation Reactions Catalyzed by Rhenium. [Link][28]

-

LookChem. Cas 68128-25-6,((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. [Link][29]

-

NIH. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends. [Link][9]

-

ResearchGate. (PDF) Chemistry and Applications of Organosilanes – An Overview. [Link][16]

-

IMPAG. Organofunctional silanes in the application of coatings. [Link][18]

Sources

- 1. Chlorodimethylphenethylsilane = 98 17146-08-6 [sigmaaldrich.com]

- 2. Phenethyldimethylchlorosilane | C10H15ClSi | CID 86970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17146-08-6 | CAS DataBase [chemicalbook.com]

- 4. chlorosilane suppliers USA [americanchemicalsuppliers.com]

- 5. gelest.com [gelest.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scientificspectator.com [scientificspectator.com]

- 11. innospk.com [innospk.com]

- 12. Protective Groups [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. paint.org [paint.org]

- 18. Organofunctional silanes in the application of coatings IMPAG Schweiz [impag.ch]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. s3.amazonaws.com [s3.amazonaws.com]

- 21. s3.amazonaws.com [s3.amazonaws.com]

- 22. gelest.com [gelest.com]

- 23. mysds.henkel.com [mysds.henkel.com]

- 24. Silane, (chloromethyl)dimethylphenyl- [webbook.nist.gov]

- 25. ((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE | [gelest.com]

- 26. application.wiley-vch.de [application.wiley-vch.de]

- 27. thermofishersci.in [thermofishersci.in]

- 28. mdpi.com [mdpi.com]

- 29. Cas 68128-25-6,((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE | lookchem [lookchem.com]

An In-depth Technical Guide to Chlorodimethyl(2-phenylethyl)silane

This guide provides a comprehensive technical overview of Chlorodimethyl(2-phenylethyl)silane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of its properties, synthesis, and applications.

Core Molecular and Physical Properties

Chlorodimethyl(2-phenylethyl)silane, also known as chlorodimethylphenethylsilane, is a bifunctional molecule featuring a reactive chlorosilyl group and a stable phenylethyl organic moiety. This dual nature is the foundation of its utility in chemical synthesis and materials science. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅ClSi | |

| Linear Formula | C₆H₅CH₂CH₂Si(CH₃)₂Cl | |

| Molecular Weight | 198.76 g/mol | |

| CAS Number | 17146-08-6 | |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.997 g/mL at 25 °C | |

| Boiling Point | 57 °C at 0.03 mmHg | |

| Flash Point | 102 °C (215.6 °F) | |

| InChI Key | SBBQHOJYUBTWCW-UHFFFAOYSA-N |

The key to its reactivity lies in the silicon-chlorine (Si-Cl) bond, which is highly susceptible to nucleophilic attack. It readily hydrolyzes in the presence of water to form silanols (Si-OH), which can then condense to form stable siloxane (Si-O-Si) bonds.[2] This reactivity makes it a potent agent for surface modification and as a chemical intermediate.

Synthesis: A Mechanistic Perspective

The most common and industrially scalable method for synthesizing Chlorodimethyl(2-phenylethyl)silane is the hydrosilylation of styrene with chlorodimethylsilane (H-Si(CH₃)₂Cl). This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of styrene.

The choice of catalyst is paramount for controlling the reaction's regioselectivity. While various transition metal complexes can be used, platinum-based catalysts like Karstedt's catalyst or Speier's catalyst (H₂PtCl₆) are frequently employed.[3] These catalysts typically favor the anti-Markovnikov addition, yielding the desired β-adduct (2-phenylethyl) isomer over the α-adduct (1-phenylethyl) isomer.[4] This selectivity is crucial as the β-adduct is generally more stable and desirable for subsequent applications.

Experimental Protocol: Synthesis via Hydrosilylation

-

System Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire system must be maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the chlorosilane reactants and products.

-

Reagent Charging: The flask is charged with styrene and a catalytic amount of a platinum catalyst (e.g., a few drops of Karstedt's catalyst solution).

-

Reaction Execution: Chlorodimethylsilane is added dropwise from the dropping funnel to the stirred solution. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Monitoring and Completion: The reaction progress is monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the styrene vinyl protons.

-

Work-up and Purification: Upon completion, the crude product is purified by vacuum distillation to remove the catalyst and any high-boiling point side products. The final product is a clear, colorless liquid.[1]

Causality: The inert atmosphere is non-negotiable; moisture leads to the formation of disiloxanes, reducing yield and complicating purification. The anti-Markovnikov selectivity arises from the steric hindrance and electronic effects governed by the platinum catalyst during the formation of the metal-hydride intermediate and subsequent insertion of the alkene.[3]

Core Applications in Research and Development

The bifunctional nature of Chlorodimethyl(2-phenylethyl)silane makes it a versatile tool in both materials science and synthetic chemistry.

Surface Modification and Coupling Agent

Organofunctional silanes are molecular bridges that chemically bond organic materials to inorganic substrates.[5] Chlorodimethyl(2-phenylethyl)silane excels in this role, particularly for modifying surfaces like glass (SiO₂), metals, and other mineral fillers.

The mechanism proceeds in two stages:

-

Hydrolysis: The Si-Cl bond rapidly hydrolyzes in the presence of surface moisture to form a reactive silanol intermediate (C₆H₅CH₂CH₂Si(CH₃)₂OH).

-

Condensation: The silanol condenses with hydroxyl (-OH) groups on the inorganic substrate, forming stable, covalent Si-O-Substrate bonds. Lateral condensation between adjacent silanol molecules can also occur, creating a cross-linked siloxane (Si-O-Si) network on the surface.[2]

This process transforms a hydrophilic, inorganic surface into a hydrophobic one, decorated with phenylethyl groups. This functionalized surface can improve the dispersion of fillers in a polymer matrix, enhance adhesion for coatings and sealants, and create tailored interfaces for chromatography or sensor applications.[6]

Silylating Agent in Organic Synthesis

In organic synthesis, the chlorosilyl group is used to introduce a dimethyl(2-phenylethyl)silyl protecting group onto molecules with active hydrogens, most commonly alcohols.[7] The reaction of an alcohol (R'-OH) with Chlorodimethyl(2-phenylethyl)silane, typically in the presence of a non-nucleophilic base like triethylamine or imidazole, yields a stable silyl ether (R'-O-Si(CH₃)₂(CH₂CH₂C₆H₅)).[8]

Why this protecting group? The choice of a silyl protecting group is a balance between ease of installation, stability under various reaction conditions, and ease of removal (deprotection). The phenylethylsilyl group offers moderate steric bulk and is stable to a range of non-acidic and non-fluoride conditions. Deprotection is typically achieved using fluoride ion sources (e.g., TBAF) or acidic conditions.

Experimental Protocol: Silylation of a Primary Alcohol

-

Setup: In a dry flask under nitrogen, dissolve the primary alcohol in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Base Addition: Add a slight excess (e.g., 1.1 equivalents) of a base such as triethylamine.

-

Silylation: Slowly add one equivalent of Chlorodimethyl(2-phenylethyl)silane to the stirred solution at 0 °C or room temperature.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting alcohol is consumed, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude silyl ether, which can be further purified by column chromatography.

Relevance in Drug Development and Medicinal Chemistry

While the reactive Si-Cl bond makes Chlorodimethyl(2-phenylethyl)silane itself unsuitable as a therapeutic agent, its role as a synthetic intermediate is highly relevant. The field of medicinal chemistry is increasingly recognizing the value of incorporating silicon into drug-like scaffolds.[9]

Strategic Advantages of Organosilicon Compounds:

-

Bioisosterism: Replacing a carbon atom with a silicon atom (a "sila-substitution") can modulate a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[9]

-

Drug Delivery: The controlled hydrolysis of silyl ethers can be exploited for prodrug strategies, enabling targeted drug release.[10] Furthermore, organosilicon compounds are used to create biocompatible materials for drug carriers like nanoparticles and microcapsules, improving drug stability and enabling controlled release.[11][12]

-

Synthetic Building Blocks: This specific silane serves as a precursor to more complex, stable organosilicon molecules that can be incorporated into pharmacologically active compounds. The phenylethyl moiety itself is a common structural feature in many pharmaceuticals.

The incorporation of silicon provides a unique opportunity to fine-tune the properties of bioactive molecules, potentially leading to enhanced potency and improved pharmacological profiles.[13]

Safety and Handling

As a reactive chlorosilane, this compound presents significant hazards.

-

Corrosivity: It causes severe skin burns and serious eye damage.

-

Moisture Sensitivity: It reacts with water and moisture, releasing hydrochloric acid (HCl), which is corrosive and toxic.[1]

-

Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

-

Storage: Store in a tightly sealed container under an inert, dry atmosphere in a cool, dry place away from moisture and incompatible materials.

Conclusion

Chlorodimethyl(2-phenylethyl)silane is a valuable and versatile reagent whose utility stems from its dual functionality. For materials scientists, it is a powerful tool for tailoring surface properties and creating robust composite materials. For synthetic chemists and drug development professionals, it serves as a key protecting group and a synthetic intermediate for accessing novel organosilicon molecules with potentially enhanced therapeutic properties. A thorough understanding of its reactivity and handling requirements is essential for leveraging its full potential in a research and development setting.

References

-

KBR. Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects. [Link]

-

RSC Publishing. The role of silicon in drug discovery: a review. [Link]

-

ZM Silane Limited. Organosilicon Compounds | Silane Silicone Manufacturer. [Link]

-

ACS Publications. Organosilicon Molecules with Medicinal Applications. [Link]

-

Gelest, Inc. ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. [Link]

-

ACS Publications. Organosilicon Molecules with Medicinal Applications. [Link]

-

LookChem. Cas 68128-25-6,((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. [Link]

-

Gelest, Inc. ((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE. [Link]

-

PubChem - NIH. (2-Phenylethyl)trichlorosilane | C8H9Cl3Si | CID 70327. [Link]

-

ACS Publications. Formal Hydrotrimethylsilylation of Styrenes with Anti-Markovnikov Selectivity Using Hexamethyldisilane. [Link]

-

ResearchGate. Types of silane and their applications. [Link]

-

ResearchGate. Derivatization of hydrosilanes. Reaction conditions: [a] Styrene.... [Link]

-

ResearchGate. Hydrosilylation of styrene with various hydrosilanes or siloxanes.... [Link]

-

Sci-Hub. Steric effects in hydrosilylation of styrene. [Link]

-

ZMsilane. Functional Silanes. [Link]

-

Surface Science and Technology. Understanding Silane Functionalization. [Link]

-

SDC Technologies. Organo-Functional Silanes. [Link]

-

Scientific Spectator. Chapter 7 Hydrosilylation of Carbon-Carbon Double Bonds. [Link]

-

Gelest. General Silylation Procedures. [Link]

-

ResearchGate. Silylating Agents. [Link]

Sources

- 1. Chlorodimethylphenylsilane | 768-33-2 [chemicalbook.com]

- 2. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 3. Sci-Hub. Steric effects in hydrosilylation of styrene / Collection of Czechoslovak Chemical Communications, 1980 [sci-hub.red]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. zmsilane.com [zmsilane.com]

- 7. researchgate.net [researchgate.net]

- 8. General Silylation Procedures - Gelest [technical.gelest.com]

- 9. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects - KBR [hskbrchemical.com]

- 12. zmsilane.com [zmsilane.com]

- 13. pubs.acs.org [pubs.acs.org]

Spectral Analysis of Chlorodimethyl(2-phenylethyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodimethyl(2-phenylethyl)silane (CAS No. 17146-08-6) is a bifunctional organosilane molecule of significant interest in synthetic chemistry and materials science.[1] Its structure, featuring a reactive chlorosilyl group and a phenylethyl moiety, allows for its use as a versatile reagent for introducing the dimethyl(2-phenylethyl)silyl group onto various substrates. This can be particularly useful in modifying surfaces, protecting functional groups in complex organic syntheses, or as a building block for more elaborate molecular architectures. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for chlorodimethyl(2-phenylethyl)silane. It is important to note that comprehensive, publicly available experimental spectra for this specific compound are limited. Therefore, this guide will leverage spectral data from the closely related analog, dimethylphenyl(2-phenylethyl)silane, to provide a robust, predictive analysis based on established spectroscopic principles.

Molecular Structure and its Spectroscopic Implications

The structure of chlorodimethyl(2-phenylethyl)silane dictates the expected spectral features. The key components are the phenyl ring, the ethyl bridge, and the dimethylchlorosilyl group. Each of these fragments will give rise to characteristic signals in the NMR, IR, and MS spectra.

Caption: Molecular structure of chlorodimethyl(2-phenylethyl)silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds. For chlorodimethyl(2-phenylethyl)silane, both ¹H and ¹³C NMR will provide a wealth of information.

Predictive ¹H NMR Analysis

Based on the known spectrum of dimethylphenyl(2-phenylethyl)silane, we can predict the ¹H NMR spectrum of chlorodimethyl(2-phenylethyl)silane.[2] The primary difference will be the electronic effect of the chlorine atom versus a phenyl group on the silicon center. Chlorine is more electronegative than a phenyl group, which will lead to a general downfield shift for protons closer to the silicon atom.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Prediction |

| Si-CH₃ | ~0.4 - 0.6 | Singlet | 6H | The two methyl groups are equivalent and will appear as a sharp singlet. The electronegative chlorine atom will cause a downfield shift compared to a phenyl-substituted silane. |

| Si-CH₂- | ~1.0 - 1.2 | Triplet | 2H | These protons are adjacent to the other CH₂ group and will appear as a triplet. The proximity to the silicon atom and the electron-withdrawing chlorine will result in a downfield shift. |

| -CH₂-Ph | ~2.6 - 2.8 | Triplet | 2H | These benzylic protons will be a triplet due to coupling with the adjacent CH₂ group. Their chemical shift will be similar to that in the phenyl analog. |

| C₆H₅ | ~7.1 - 7.3 | Multiplet | 5H | The aromatic protons of the phenyl group will appear as a complex multiplet in their characteristic region. |

Predictive ¹³C NMR Analysis

Similarly, the ¹³C NMR spectrum can be predicted. The electronegativity of the chlorine atom will have a notable effect on the chemical shifts of the carbon atoms closest to the silicon.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| Si-CH₃ | ~ -1 to 2 | The methyl carbons attached to silicon will be shifted slightly downfield compared to a phenyl-substituted analog due to the inductive effect of the chlorine. |

| Si-CH₂- | ~18 - 21 | This carbon is directly attached to the silyl group and will be influenced by the chlorine atom. |

| -CH₂-Ph | ~29 - 32 | The benzylic carbon's chemical shift will be less affected by the substituent on the silicon and should be in a similar position to the phenyl analog. |

| Aromatic C (quaternary) | ~144 | The carbon of the phenyl ring attached to the ethyl group. |

| Aromatic CH | ~125 - 129 | The protonated carbons of the phenyl ring. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of chlorodimethyl(2-phenylethyl)silane in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of chlorodimethyl(2-phenylethyl)silane will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Strong |

| C=C stretch (aromatic) | 1600, 1495, 1450 | Medium-Strong |

| Si-CH₃ deformation | ~1250 | Strong |

| Si-C stretch | 850 - 750 | Strong |

| C-H out-of-plane bend (aromatic) | 750 - 700 and ~700 | Strong (monosubstituted) |

| Si-Cl stretch | ~550 - 450 | Strong |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample like chlorodimethyl(2-phenylethyl)silane, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹). Acquire a background spectrum of the clean salt plates first and then the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Predictive Mass Spectrum Analysis (Electron Ionization - EI)

Upon electron ionization, chlorodimethyl(2-phenylethyl)silane will undergo fragmentation. The predicted fragmentation pattern is key to confirming the structure.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the molecule (198.76 g/mol ) should be observable, though it may be of low intensity. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in M⁺ and M+2 peaks.

-

Key Fragments:

-

[M - CH₃]⁺ (m/z ~183): Loss of a methyl group is a common fragmentation pathway for organosilanes.

-

[M - Cl]⁺ (m/z ~163): Loss of the chlorine atom.

-

[Si(CH₃)₂Cl]⁺ (m/z ~93): Cleavage of the Si-C bond of the ethyl chain. This fragment will also show the characteristic chlorine isotopic pattern.

-

[C₈H₉]⁺ (tropylium ion, m/z 91): A very common and stable fragment in compounds containing a benzyl group, resulting from cleavage of the bond between the two ethyl carbons.

-

[C₆H₅CH₂CH₂]⁺ (m/z 105): The phenylethyl cation.

-

Sources

An In-Depth Technical Guide to the Synthesis of Chlorodimethyl(2-phenylethyl)silane

Abstract

Chlorodimethyl(2-phenylethyl)silane is a key organosilicon intermediate utilized in a variety of applications, from the synthesis of functionalized polymers and materials to its role as a versatile reagent in organic chemistry. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, designed for researchers, chemists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of the two most prominent synthetic routes: the catalytic hydrosilylation of styrene and the Grignard reagent-mediated alkylation of dichlorodimethylsilane. This document emphasizes the causality behind experimental choices, providing detailed, field-proven protocols and critical safety information to ensure both successful synthesis and safe laboratory practice.

Introduction to Chlorodimethyl(2-phenylethyl)silane

Chlorodimethyl(2-phenylethyl)silane, with the chemical formula C₁₀H₁₅ClSi, is a bifunctional molecule featuring a reactive chlorosilyl group and a phenylethyl substituent. The presence of the Si-Cl bond allows for facile nucleophilic substitution, making it an excellent precursor for the introduction of the dimethyl(2-phenylethyl)silyl moiety into a wide range of organic and inorganic substrates. This functional group can impart desirable properties such as increased lipophilicity, thermal stability, or serve as a protecting group. Its applications are found in the preparation of chromatography stationary phases, as a derivatizing agent, and in the synthesis of complex molecules.

Synthetic Strategies: A Comparative Analysis

Two primary strategies dominate the synthesis of chlorodimethyl(2-phenylethyl)silane. The choice between these methods often depends on factors such as available starting materials, desired purity, scale, and tolerance for potential side products.

-

Catalytic Hydrosilylation: This is arguably the most elegant and atom-economical approach. It involves the direct addition of the Si-H bond of chlorodimethylsilane across the double bond of styrene. The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum.[1]

-

Grignard Reagent Alkylation: A classic organometallic approach, this method involves the reaction of a pre-formed 2-phenylethylmagnesium halide (a Grignard reagent) with an excess of dichlorodimethylsilane.[2]

| Feature | Catalytic Hydrosilylation | Grignard Reagent Alkylation |

| Starting Materials | Styrene, Chlorodimethylsilane | 2-Phenylethyl halide, Magnesium, Dichlorodimethylsilane |

| Atom Economy | High (addition reaction) | Moderate (generates MgCl₂) |

| Key Challenge | Regioselectivity (α- vs. β-addition) | Controlling reactivity (mono- vs. di-alkylation) |

| Catalyst | Required (e.g., Platinum complexes) | Not required |

| Reaction Conditions | Typically mild to moderate heat | Often requires initiation and careful temperature control |

Primary Synthetic Route: Catalytic Hydrosilylation of Styrene

The platinum-catalyzed hydrosilylation of styrene with chlorodimethylsilane is a highly efficient method for forming the carbon-silicon bond.[3]

Mechanistic Insights

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[4] This catalytic cycle involves:

-

Oxidative Addition: The hydrosilane (chlorodimethylsilane) oxidatively adds to the platinum(0) catalyst.

-

Olefin Coordination: The alkene (styrene) coordinates to the platinum center.

-

Migratory Insertion: The alkene inserts into the platinum-hydride bond. This step is crucial as it determines the regioselectivity of the product.

-

Reductive Elimination: The desired alkylsilane product is reductively eliminated, regenerating the platinum(0) catalyst.[4]

A critical aspect of styrene hydrosilylation is regioselectivity . The addition can result in two possible isomers:

-

β-isomer (anti-Markovnikov): The desired Chlorodimethyl(2-phenylethyl)silane, where the silicon atom attaches to the terminal carbon of the original double bond.

-

α-isomer (Markovnikov): 1-Phenyl-1-(chlorodimethylsilyl)ethane, where the silicon atom attaches to the internal carbon.

While platinum catalysts generally favor the formation of the linear β-isomer, the α-isomer can be a significant byproduct depending on the specific catalyst and reaction conditions.[1][5]

Experimental Protocol

Materials:

-

Styrene (freshly distilled to remove inhibitors)

-

Chlorodimethylsilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in xylene

-

Anhydrous toluene (solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer. The entire apparatus is purged with argon.

-

Reagent Charging: The flask is charged with freshly distilled styrene (1.0 eq) and anhydrous toluene.

-

Catalyst Addition: A small amount of Karstedt's catalyst (typically 10-20 ppm relative to styrene) is added to the stirred solution.

-

Silane Addition: The dropping funnel is charged with chlorodimethylsilane (1.1 eq). The silane is then added dropwise to the styrene solution at a rate that maintains the reaction temperature between 40-60°C. The reaction is mildly exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or ¹H NMR by observing the disappearance of the vinyl protons of styrene. The reaction is typically complete within 2-4 hours.

-

Workup and Purification: Once the reaction is complete, the solvent and any excess chlorodimethylsilane are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure chlorodimethyl(2-phenylethyl)silane.

Workflow Visualization

Caption: Workflow for the hydrosilylation synthesis.

Alternative Synthetic Route: Grignard Reagent Alkylation

This method relies on the nucleophilic character of the Grignard reagent to displace a chloride ion from dichlorodimethylsilane.

Mechanistic Considerations

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the 2-phenylethylmagnesium chloride on the electrophilic silicon atom of dichlorodimethylsilane. A key challenge is to control the stoichiometry to favor mono-alkylation. Using an excess of dichlorodimethylsilane helps to minimize the formation of the di-substituted product, bis(2-phenylethyl)dimethylsilane. The reaction is typically performed in an ether solvent like diethyl ether or tetrahydrofuran (THF), which is essential for stabilizing the Grignard reagent.[2][6]

Experimental Protocol

Materials:

-

2-Phenylethyl chloride or bromide

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Dichlorodimethylsilane

-

Anhydrous diethyl ether or THF

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Grignard Formation: A flame-dried, three-necked flask is fitted with a condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet. Magnesium turnings (1.2 eq) and a small crystal of iodine are placed in the flask. A solution of 2-phenylethyl chloride (1.0 eq) in anhydrous diethyl ether is placed in the dropping funnel. A small portion of the halide solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. The remaining halide solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Silane: A separate, larger flame-dried flask is charged with an excess of dichlorodimethylsilane (3-4 eq) and anhydrous diethyl ether, and cooled in an ice bath.

-

Grignard Addition: The freshly prepared Grignard reagent is transferred via cannula or dropping funnel to the cold, stirred solution of dichlorodimethylsilane. This is a "reverse addition" which helps to minimize the formation of the di-substituted byproduct.[2]

-

Workup: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then filtered under an inert atmosphere to remove the magnesium chloride salts.

-

Purification: The solvent and excess dichlorodimethylsilane are removed from the filtrate by distillation. The remaining crude product is then carefully purified by vacuum distillation.

Workflow Visualization

Caption: Workflow for the Grignard synthesis route.

Characterization of Chlorodimethyl(2-phenylethyl)silane

Proper characterization is essential to confirm the identity and purity of the synthesized product. Spectroscopic data for a closely related compound, dimethylphenyl(2-phenylethyl)silane, provides a reference for the expected signals.[7]

-

¹H NMR (in CDCl₃):

-

δ ~7.1-7.3 ppm (m, 5H): Aromatic protons of the phenyl group.

-

δ ~2.6-2.7 ppm (m, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).

-

δ ~1.1-1.2 ppm (m, 2H): Methylene protons adjacent to the silicon atom (Si-CH₂-).

-

δ ~0.4 ppm (s, 6H): Methyl protons on the silicon atom (Si-(CH₃)₂).

-

-

¹³C NMR (in CDCl₃):

-

δ ~144-145 ppm: Quaternary aromatic carbon.

-

δ ~128-129 ppm: Aromatic CH carbons.

-

δ ~125-126 ppm: Aromatic CH carbon.

-

δ ~30 ppm: Methylene carbon adjacent to the phenyl group (-CH₂-Ph).

-

δ ~18 ppm: Methylene carbon adjacent to the silicon atom (Si-CH₂-).

-

δ ~ -3 to -4 ppm: Methyl carbons on the silicon atom (Si-CH₃).

-

-

Mass Spectrometry (GC-MS): Will show the molecular ion peak and characteristic fragmentation patterns.

Safety & Handling

Chlorosilanes are hazardous chemicals that require careful handling in a well-ventilated fume hood.[8][9]

-

Corrosivity: Chlorosilanes react readily with moisture, including humidity in the air, to produce corrosive and toxic hydrogen chloride (HCl) gas.[10] This reaction is vigorous with liquid water.

-

Health Hazards: Vapors and liquids are corrosive to the skin, eyes, and respiratory tract.[8][11] Inhalation can cause severe irritation and damage. Direct contact with eyes can cause severe burns and potential loss of sight.[8]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, appropriate gloves (e.g., rubber gloves), and a lab coat.[11]

-

Fire Hazard: While chlorodimethyl(2-phenylethyl)silane itself is not highly flammable, the starting materials like chlorodimethylsilane and ether solvents are. All operations should be conducted away from ignition sources. Use CO₂ or dry chemical fire extinguishers for small fires; do not use water.[10]

-

Spills: In case of a spill, neutralize with a dry agent like sodium bicarbonate before carefully cleaning up. Do not use water.

Conclusion

The synthesis of chlorodimethyl(2-phenylethyl)silane can be effectively achieved through two primary methods: catalytic hydrosilylation and Grignard reagent alkylation. The hydrosilylation of styrene offers a more direct and atom-economical route, with the main challenge being the control of regioselectivity. The Grignard method provides a reliable alternative, though it requires careful control of stoichiometry and reagent addition to maximize the yield of the desired mono-substituted product. The choice of method will ultimately be guided by the specific requirements of the laboratory and the intended application of the final product. In all cases, strict adherence to safety protocols for handling moisture-sensitive and corrosive chlorosilanes is paramount.

References

- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Environmental, Health and Safety Center (SEHSC).

- Chlorosilane Safety Guide. (n.d.). Scribd.

- Global Safe Handling of Chlorosilanes. (n.d.). Global Silicones Council.

- Safety Guides. (n.d.). American Chemistry Council.

- CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. (n.d.). CAMEO Chemicals, NOAA.

- General Information. (n.d.).

-

Murakami, K., Yorimitsu, H., & Oshima, K. (n.d.). SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Organic Syntheses. [Link]

- Marciniec, B. (Ed.). (2009).

-

Yamamoto, K., & Hayashi, T. (1998). Cyclization of o-Allylstyrene via Hydrosilylation: Mechanistic Aspects of Hydrosilylation of Styrenes Catalyzed by Palladium-Phosphine Complexes. The Journal of Organic Chemistry, 63(18), 6137–6140. [Link]

-

Hydrosilylation. (n.d.). In Wikipedia. [Link]

- Zhao, W.-G., & Hua, R. (2006). Highly Regioselective Rhenium-Catalyzed Hydrosilylation of Styrenes. European Journal of Organic Chemistry, 2006, 1936-1940.

- Grignard processes with improved yields of diphenylchlorosilanes as products. (n.d.).

- GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest, Inc.

-

Hydrosilylation of styrene with various hydrosilanes or siloxanes... (n.d.). ResearchGate. [Link]

-

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2021). MDPI. [Link]

-

Tuulmets, A., & Sassian, M. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076. [Link]

Sources

- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 2. gelest.com [gelest.com]

- 3. api.pageplace.de [api.pageplace.de]

- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]

- 5. Cyclization of o-Allylstyrene via Hydrosilylation: Mechanistic Aspects of Hydrosilylation of Styrenes Catalyzed by Palladium-Phosphine Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. globalsilicones.org [globalsilicones.org]

- 9. Global Safe Handling of Chlorosilanes - Global Silicones Council [globalsilicones.org]

- 10. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Safe Handling of Chlorodimethyl(2-phenylethyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Reagent Bottle

Chlorodimethyl(2-phenylethyl)silane is a valuable organosilane intermediate in synthetic chemistry, prized for its ability to introduce the dimethyl(2-phenylethyl)silyl moiety, a functional group useful in various applications, including as a protecting group or a synthetic building block. However, its utility is intrinsically linked to its high reactivity, which presents significant handling challenges. This guide moves beyond standard Safety Data Sheet (SDS) summaries to provide a deep, practical understanding of this reagent's chemical nature. As a senior application scientist, the goal is not merely to list procedures, but to instill a safety-first mindset grounded in the fundamental principles of chlorosilane chemistry. Mastering the safe use of this compound requires a comprehensive understanding of its primary hazard: its violent reaction with moisture.

Section 1: The Central Hazard - Understanding Chlorosilane Reactivity

The defining characteristic of any chlorosilane, including Chlorodimethyl(2-phenylethyl)silane, is the highly reactive silicon-chlorine (Si-Cl) bond.[1] This bond is susceptible to rapid and exothermic cleavage by nucleophiles, with the most common and dangerous reactant in a laboratory setting being water.

The hydrolysis reaction proceeds swiftly upon contact with atmospheric moisture, water, or other protic solvents.[2][3] This reaction generates two significant hazards simultaneously: the release of highly corrosive hydrogen chloride (HCl) gas and the production of heat.[2][4] The HCl gas can cause severe respiratory tract irritation and burns, while the heat can increase the vapor pressure of the flammable liquid, creating a fire and explosion risk.[5][6]

The fundamental hydrolysis reaction can be generalized as follows: 2 RMe₂SiCl + H₂O → (RMe₂Si)₂O + 2 HCl (gas) (where R = 2-phenylethyl)

This reactivity dictates every aspect of the compound's handling, from storage to disposal. All safety protocols are designed to rigorously exclude moisture and manage the consequences of accidental exposure.

Caption: The hydrolysis reaction of Chlorodimethyl(2-phenylethyl)silane.

Section 2: Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before any work begins. The primary hazards are summarized below.

| Hazard Class | Description | Primary Risk |

| Water-Reactive | Reacts violently with water, steam, or moist air to produce heat and toxic, corrosive hydrogen chloride (HCl) gas.[2][7] | Rapid generation of corrosive gas, thermal runaway, and potential for container pressurization.[8] |

| Corrosive | Causes severe skin burns and serious eye damage upon contact.[6] The generated HCl vapor is highly corrosive to the respiratory tract.[5] | Severe tissue damage, permanent eye injury, and respiratory distress.[5][6] |

| Combustible Liquid | The liquid is combustible and its vapors can form explosive mixtures with air.[6][7] Static discharge can ignite flammable vapors.[8] | Fire or explosion, especially when heated or in the presence of ignition sources. |

| Inhalation Toxicity | Inhalation of vapors or the resulting HCl mist can cause irritation and corrosive damage to the oral, nasal, and upper respiratory tract.[5] | Symptoms may include coughing, headache, nausea, and severe inflammation or edema of the airways.[5][6] |

| Ingestion Toxicity | Harmful if swallowed. Ingestion causes severe swelling and damage to delicate tissues, with a danger of perforation. Do not induce vomiting.[6][7] | Severe damage to the gastrointestinal tract. |

Section 3: The Safe Handling Workflow: A Step-by-Step Protocol

Handling this reagent safely requires a meticulous workflow that integrates engineering controls, administrative procedures, and personal protective equipment.

Caption: Standard workflow for handling Chlorodimethyl(2-phenylethyl)silane.

Pre-Experiment Preparations

-

Information Review: Thoroughly read and understand the Safety Data Sheet (SDS).

-

Engineering Controls: Confirm that the chemical fume hood has a certified face velocity.[9] Since chlorosilane vapors are denser than air, ensure good exhaust at the working level.[5]

-

Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Dry Chemical or CO₂).[10]

-

Inert Atmosphere: Prepare a Schlenk line or glovebox. All glassware must be rigorously dried in an oven and cooled under a stream of dry, inert gas (nitrogen or argon).

Handling and Transfer Protocol

-

Purging: Before opening the reagent bottle, establish an inert atmosphere. If using a Schlenk line, insert a needle connected to the inert gas source into the bottle's septum to create a positive pressure.

-

Grounding: To prevent ignition of vapors from static electricity, all metal parts of the equipment, including cannulas and needles, must be grounded.[7][8]

-

Liquid Transfer: Use a dry syringe or a double-tipped needle (cannula) for transfers. Never pour the reagent in the open air.

-

Addition: When adding the chlorosilane to a reaction mixture, do so slowly and in a controlled manner, preferably to a cooled solution to manage any exothermic processes.

Section 4: Personal Protective Equipment (PPE) - Your Last Line of Defense

PPE is critical, but it does not replace the need for robust engineering controls like a fume hood.[9] The level of PPE must correspond to the hazard.[11]

| Protection Type | Specification | Rationale |

| Eye & Face | Chemical splash goggles AND a full-face shield.[6][12] | Protects against splashes of the corrosive liquid and shields the face from the rapid release of HCl gas in case of a spill. |

| Hand | Chemical-resistant gloves (e.g., nitrile or butyl rubber, check manufacturer's compatibility chart).[4] Consider wearing two pairs (double-gloving). | Prevents severe skin burns from direct contact. Double-gloving provides additional protection during cleanup or in case of a breach. |

| Body | A flame-retardant lab coat is mandatory. For larger quantities, a chemical-resistant apron or a full chemical suit should be worn over the lab coat.[12][13] | Protects skin and personal clothing from splashes and spills. Flame-retardant material is crucial due to the combustible nature of the compound. |

| Respiratory | All work must be conducted in a fume hood. For emergency situations like a large spill, a full-face respirator with appropriate cartridges for acid gas/organic vapors is necessary.[10] | Prevents inhalation of corrosive vapors and HCl gas.[13] |

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 20-30 minutes while removing all contaminated clothing. Seek immediate medical attention.[6][10]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 20-30 minutes, holding the eyelids open. Seek immediate medical attention.[6][10]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

Spills and Leaks

The response to a spill depends entirely on its scale. Never use water to clean up a chlorosilane spill. [5][8]

Caption: Flowchart for responding to a chlorosilane spill.

Fire

-

For small fires: Use a CO₂ or dry chemical extinguisher.[5][8]

-

For large fires: Evacuate the area and call emergency services. Inform them of the presence of water-reactive chemicals.

-

CRITICAL: DO NOT USE WATER as an extinguishing agent.[5][8] Water can be used as a fog from a safe distance to cool adjacent containers or to help disperse the HCl vapor cloud, but it must not contact the burning chlorosilane.[5]

Section 6: Waste Management and Disposal

Improper disposal of chlorosilanes is a significant safety and environmental hazard.[14] The primary method for safe disposal is a controlled hydrolysis and neutralization process.[4] This procedure must be performed in a chemical fume hood with appropriate PPE.

Experimental Protocol for Neutralization of Chlorosilane Waste

-

Prepare Neutralizing Solution: In a large beaker (at least 10x the volume of the waste), prepare a 5-10% aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃). The large volume helps dissipate heat.[4]

-

Cool the Solution: Place the beaker in an ice-water bath and begin stirring with a magnetic stir bar. Cooling is crucial to control the exothermic reaction.[4]

-

Slow Addition of Waste: Using a dropping funnel or a syringe pump, add the chlorosilane waste dropwise to the cold, vigorously stirring basic solution.[4] A rapid addition will cause a violent reaction, excessive fuming, and potential splashing of corrosive material.

-

Monitor Reaction: Continue stirring for at least 1-2 hours after the addition is complete to ensure all the chlorosilane has reacted.

-

Check pH: Once the reaction has subsided, check the pH of the solution using pH paper or a calibrated meter. If the solution is still acidic, slowly add more sodium bicarbonate until the pH is neutral (pH 6-8).

-

Final Disposal: The resulting neutralized aqueous solution can now be disposed of as non-hazardous aqueous waste, according to your institution's environmental health and safety (EHS) guidelines.

Conclusion

Chlorodimethyl(2-phenylethyl)silane is a powerful synthetic tool, but its reactivity demands respect and meticulous handling. By understanding that its core hazard is a rapid and exothermic reaction with moisture, researchers can proactively implement the necessary controls. A safety-first approach, combining robust engineering controls, appropriate PPE, and well-rehearsed emergency procedures, is not just a regulatory requirement—it is a fundamental component of responsible scientific practice.

References

- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). American Chemistry Council.

- Britton, L. G. (2016). Improve Your Handling of Chlorosilanes.

- Trichlorosilane - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

- Global Safe Handling of Chlorosilanes. (n.d.). Global Silicones Council.

- Waste containing hazardous chlorosilanes. (n.d.). Util Vtor Prom.

- Ferraro, T. (2016, October 10). Personal Protective Equipment for Chemical Handling. Real Safety.

- Chemical safety MANUAL. (n.d.). IIT Bombay.

- Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). (n.d.). GESAMP.

- ((chloromethyl)phenylethyl)dimethylchlorosilane - Safety Data Sheet. (2024, February 10). Gelest, Inc. via Amazon S3.

- Chlorosilanes - CAMEO Chemicals. (n.d.). NOAA.

- How to Safely Handle & Store Corrosive Substances. (2023, November 17). Chemscape Safety Technologies.

- Proper Disposal of Chlorotrimethylsilane: A Step-by-Step Guide for Labor

- Chlorosilane Emergency Response Manual. (1998).

- CES--Safe Handling of Chlorosilanes. (n.d.). Scribd.

- Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS.

- Chlorosilane Chemistry. (2020, November 23). Engineering LibreTexts.

- ((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE - Safety Data Sheet. (2024, February 10). Gelest, Inc. via Amazon S3.

- Chlorosilane. (n.d.). Wikipedia.

- Typical hydrolysis reaction mechanisms of chlorosilanes with water. (n.d.).

- Disposal process for contaminated chlorosilanes. (1987, September 1).

- PPE for Hazardous Chemicals. (n.d.). Canada Safety Training.

- ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE - Safety Data Sheet. (2015, January 5). Gelest, Inc.

- Corriu, R. J. P., & Lanneau, G. F. (1977). Kinetic and Stereochemical Evidence for Nucleophilic Assistance in the Nucleophilic Hydrolysis of Chlorosilanes. RSC Publishing.

- Chlorodimethylsilane - Safety Data Sheet. (2025, December 19). Fisher Scientific.

- Safety Data Sheet - LOCTITE NCI 7002. (2025, April 9). Henkel.

- Organosilane Compounds. (2024, July 24). ZM Silane Limited.

- A Review of Organosilanes in Organic Chemistry. (n.d.). Thermo Fisher Scientific.

- Pandey, P. C. (2023). Properties, Applications and Toxicities of Organotrialkoxysilane-Derived Functional Metal Nanoparticles and Their Multimetallic Analogues.

- Gordon, D. G. (1958). Hydrolysis of organosilanes.

Sources

- 1. eng.libretexts.org [eng.libretexts.org]

- 2. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Chlorosilane - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. globalsilicones.org [globalsilicones.org]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]